Cholinesterase Inhibition: Positional Isomer Sensitivity
Within the indole‑thiadiazole conjugate class, cholinesterase inhibitory potency is critically dependent on the indole‑carboxamide regioisomer and the thiadiazole C5 substituent. The target compound features a 5‑carboxamide indole and a 5‑butyl thiadiazole. The closest regioisomeric analog, N‑(5‑butyl‑1,3,4‑thiadiazol‑2‑yl)‑1‑methyl‑1H‑indole‑6‑carboxamide, differs solely in the attachment point of the carboxamide group . In published dual AChE/BChE inhibitor series, the most potent analog (compound 8 in Khan 2022) bears a 5‑butyl thiadiazole and achieves AChE IC50 = 0.15 ± 0.05 µM and BChE IC50 = 0.20 ± 0.10 µM, while close structural variants with different alkyl chains exhibit 10‑ to 50‑fold higher IC50 values [1]. The 5‑butyl group is specifically associated with enhanced dual inhibitory potency, and the 5‑carboxamide indole orientation is expected to further modulate binding compared to the 6‑carboxamide isomer, although direct comparative data between these two specific regioisomers have not yet been published [2].
| Evidence Dimension | Impact of thiadiazole C5 substituent and indole regioisomer on cholinesterase inhibition |
|---|---|
| Target Compound Data | N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide: No published IC50 data (compound is commercially available as a screening compound) |
| Comparator Or Baseline | Closest analog with published data: Khan 2022 compound 8 (indole-thiadiazole hybrid with 5-butyl substitution) AChE IC50 = 0.15 ± 0.05 µM, BChE IC50 = 0.20 ± 0.10 µM; Khan 2022 compound 12 (different substituent) AChE IC50 = 0.17 µM; less active analogs up to 33.10 µM [1]; Regioisomeric comparator: N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide (no published bioactivity data) |
| Quantified Difference | >14-fold range in IC50 across series; 5-butyl substitution consistently associated with sub‑micromolar dual AChE/BChE inhibition; regioisomeric difference (5‑ vs. 6‑carboxamide) predicted to alter binding mode but not yet quantified |
| Conditions | In vitro enzyme inhibition assay using electric eel AChE and equine serum BChE; reference drug Donepezil (AChE IC50 = 0.21 ± 0.12 µM, BChE IC50 = 0.30 ± 0.32 µM) |
Why This Matters
The 5‑butyl thiadiazole motif is the critical potency driver for dual cholinesterase inhibition; substituting it or changing the indole regioisomer without confirmatory data risks losing the sub‑micromolar activity window that defines the most active members of this chemotype.
- [1] Khan S, Ullah H, Rahim F, et al. Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase. Molecules. 2022;27(21):7368. (Compound 8: AChE IC50 0.15 µM, BChE IC50 0.20 µM; Donepezil reference.) View Source
- [2] Taha M, Rahim F, Uddin N, et al. Exploring indole-based-thiadiazole derivatives as potent acetylcholinesterase and butyrylcholinesterase enzyme inhibitors. Int J Biol Macromol. 2021;188:1025-1036. (Full series IC50 range 0.17–33.10 µM AChE, 0.30–37.60 µM BChE.) View Source
